molecular formula C11H12BrFO3 B7902644 Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate

Cat. No.: B7902644
M. Wt: 291.11 g/mol
InChI Key: LIOPRKLZNQHHGJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a propanoate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-bromo-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis to release active metabolites that exert their effects on the target molecules .

Comparison with Similar Compounds

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate: Similar structure but with a chloro substituent instead of bromo.

    Ethyl 3-(2-bromo-4-fluoro-phenoxy)propanoate: Similar structure but with the fluoro substituent at a different position on the phenoxy ring.

    Ethyl 3-(2-bromo-5-chloro-phenoxy)propanoate: Similar structure but with a chloro substituent instead of fluoro.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 3-(2-bromo-5-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPRKLZNQHHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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